3-(TERT-BUTYL)CYCLOHEXANONE

Stereoselective Synthesis Organic Chemistry Conformational Analysis

3-(tert-Butyl)cyclohexanone (CAS 936-99-2) is a substituted alicyclic ketone with the molecular formula C10H18O and a molecular weight of 154.25 g/mol. It is characterized by a tert-butyl group at the 3-position of the cyclohexanone ring.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 936-99-2
Cat. No. B1295260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(TERT-BUTYL)CYCLOHEXANONE
CAS936-99-2
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCCC(=O)C1
InChIInChI=1S/C10H18O/c1-10(2,3)8-5-4-6-9(11)7-8/h8H,4-7H2,1-3H3
InChIKeyYJZOKOQSQKNYLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 3-(TERT-BUTYL)CYCLOHEXANONE (CAS 936-99-2): Definition and Key Identifiers


3-(tert-Butyl)cyclohexanone (CAS 936-99-2) is a substituted alicyclic ketone with the molecular formula C10H18O and a molecular weight of 154.25 g/mol [1]. It is characterized by a tert-butyl group at the 3-position of the cyclohexanone ring [2]. Its primary applications are as a synthetic building block and chiral precursor in pharmaceutical and fragrance research , with commercial availability typically at a minimum purity of 95% .

Synthetic building block for pharmaceutical and fragrance research
Chiral precursor for stereoselective synthesis
Liquid state for direct formulation and synthesis workflows

Why Generic Substitution of 3-(TERT-BUTYL)CYCLOHEXANONE (CAS 936-99-2) is Not Advised


Direct substitution with the more common 4-tert-butylcyclohexanone isomer or other unsubstituted cyclohexanones is not a trivial exchange due to significant differences in physical state and reactivity. For instance, 4-tert-butylcyclohexanone is a solid at room temperature (melting point: 47-50 °C) while 3-tert-butylcyclohexanone is a liquid [1]. This difference alone can dictate handling and formulation procedures. More critically, the position of the bulky tert-butyl group exerts a profound and quantifiable influence on stereochemical outcomes in reactions like reductions [2], meaning a reaction optimized for one isomer cannot be expected to yield the same results with another.

Physical state mismatch: 4-tert-butyl isomer is a solid, altering formulation and handling protocols.
Stereochemical outcomes may differ: reduction diastereoselectivity depends on tert-butyl position and cannot be assumed to transfer.
Reactivity profiles and steric effects are isomer-specific; direct method substitution may shift reaction pathways.

Quantitative Evidence for the Differentiated Selection of 3-(TERT-BUTYL)CYCLOHEXANONE (CAS 936-99-2)


Diastereoselectivity in Sodium Borohydride Reduction of 3-tert-Butylcyclohexanone

The diastereoselectivity of 3-tert-butylcyclohexanone during reduction with NaBH4 is 74% for the more stable isomer [1]. This selectivity is a direct result of the tert-butyl group's strong conformational lock, which dictates the approach of the hydride reagent. The study provides a direct comparison with the compound where R=H (0% diastereoselectivity) and R=CH3 (74% and 62% for cis/trans isomers), demonstrating how steric bulk at the 3-position directly modulates stereochemical control [1].

NaBH4 reduction diastereoselectivity
Head-to-head
74% major isomer vs. 0% for unsubstituted analog
Supports stereochemical control in hydride reductions
NaBH4 conditions
Stereoselective Synthesis Organic Chemistry Conformational Analysis

Physical State and Boiling Point Differentiation from 4-tert-Butylcyclohexanone

3-(tert-Butyl)cyclohexanone is a liquid at room temperature with a boiling point of 220 °C (at 736 Torr) [1]. In stark contrast, its isomer, 4-tert-butylcyclohexanone (CAS 98-53-3), is a solid with a melting point of 47-50 °C and a boiling point of 113-116 °C at a reduced pressure of 20 mmHg [2]. This fundamental difference in physical state dictates different handling, storage, and purification requirements for downstream applications.

Physical state vs. 4-tert-butyl isomer
Head-to-head
Liquid at RT; bp 220 °C vs. solid (mp 47–50 °C)
Physical property differentiation impacts handling and purification
Standard conditions
Physical Chemistry Process Chemistry Formulation Science

Conformational Locking and Steric Influence Quantified by A-Value

The tert-butyl group provides a powerful conformational lock on the cyclohexane ring, preferring an equatorial position to minimize steric strain. This is quantified by its A-value of ~5 kcal/mol, which is significantly higher than a methyl group's A-value of 1.74 kcal/mol [1]. For 3-(tert-butyl)cyclohexanone, this ensures the tert-butyl group is locked in an equatorial position, providing a predictable, rigid scaffold that is distinct from less bulky or differently substituted cyclohexanones .

Conformational locking energy
Class-level
~5 kcal/mol (t-Bu) vs. 1.74 kcal/mol (Me)
Predictable steric bias for mechanistic studies
Class-level inference
Conformational Analysis Steric Effects Computational Chemistry

Validated Application Scenarios for 3-(TERT-BUTYL)CYCLOHEXANONE (CAS 936-99-2)


Chiral Building Block for Stereoselective Pharmaceutical Synthesis

As evidenced by its quantifiable diastereoselectivity (74%) in NaBH4 reductions [1], 3-(tert-butyl)cyclohexanone is a strong candidate for use as a chiral precursor or building block in the synthesis of complex pharmaceutical intermediates. Its rigid, locked conformation makes it a reliable starting material for introducing stereocenters in a predictable manner, which is essential for developing single-enantiomer drugs. This is further supported by its identification in patent literature as an intermediate for cyclohexane derivatives with potential therapeutic applications [2].

Fragrance and Flavor Formulation Development

The compound's liquid state and specific boiling point (220 °C at 736 Torr) [1] differentiate it from solid isomers and make it suitable for direct incorporation into liquid fragrance formulations without additional solubilization steps. Its use in this field is confirmed by its classification as a perfuming agent and its inclusion in patent filings for odorant compositions [2]. Procurement for this application should prioritize material with high olfactory purity.

Mechanistic Probe in Conformational and Steric Effect Studies

The extremely high A-value (~5 kcal/mol) of the tert-butyl group [1] makes 3-(tert-butyl)cyclohexanone an ideal model compound for academic and industrial research into conformational analysis, stereoelectronic effects, and reaction mechanism elucidation. Its use as a benchmark in studies of diastereoselectivity confirms its established role as a steric probe in organic chemistry [2]. For these applications, the compound's well-defined and literature-validated behavior is its primary value proposition.

Application
Selection Property
Validation Focus
Chiral building block for stereoselective synthesis
Diastereoselectivity in hydride reductions
Stereochemical outcome consistency
Fragrance and flavor formulation development
Liquid-state handling and boiling point
Olfactory purity and formulation process fit
Mechanistic probe for conformational studies
Conformational locking energy (A-value)
Steric effect benchmark reliability

Technical Documentation Hub

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57 linked technical documents
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